molecular formula C19H18N2O2S B2842843 N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methylbenzamide CAS No. 457941-38-7

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methylbenzamide

Cat. No.: B2842843
CAS No.: 457941-38-7
M. Wt: 338.43
InChI Key: NTXTVGPRWPIPNC-UHFFFAOYSA-N
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Description

The compound “N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methylbenzamide” is a complex organic molecule. It contains a thiazole ring (a five-membered ring with one nitrogen atom and one sulfur atom), which is often found in various biologically active compounds . It also has a methoxyphenyl group (a benzene ring with a methoxy group attached), which is a common feature in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The thiazole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions . The amide group could participate in hydrolysis reactions under acidic or basic conditions.

Scientific Research Applications

Antimicrobial Applications

  • A study synthesized and screened a series of compounds including N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, and their inhibitory action against several strains of fungi. These thiazole derivatives showed promise for therapeutic intervention in microbial diseases, particularly against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Antitumor and Anticancer Activities

  • Research into the antitumor activity of thiazole-containing compounds includes the synthesis of (4-hydroxyphenyl)[5-substituted alkyl/aryl)-2-thioxo-1,3,4-thiadiazol-3-yl]methanone and [(3,4-disubstituted)-1,3-thiazol-2ylidene]-4-hydroxybenzohydrazide. These compounds showed significant inhibitory effects on the growth of various cancer cell lines, especially leukemia (HL-60), non-small lung cancer (HOP-92), and renal cancer (ACHN) (Bhole & Bhusari, 2011).

Synthesis and Characterization

  • The structural analysis and synthesis of related compounds involve extensive use of spectroscopic and analytical techniques to elucidate molecular structures and evaluate intermolecular interactions. For instance, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined through single crystal X-ray diffraction and DFT calculations, providing insights into the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-12-5-4-6-15(11-12)18(22)21-19-20-17(13(2)24-19)14-7-9-16(23-3)10-8-14/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXTVGPRWPIPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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